molecular formula C16H14N4O4S B2634170 N-(4,6-dimethylpyrimidin-2-yl)-4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzenesulfonamide CAS No. 233761-16-5

N-(4,6-dimethylpyrimidin-2-yl)-4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzenesulfonamide

Cat. No. B2634170
CAS RN: 233761-16-5
M. Wt: 358.37
InChI Key: WSQPMZKOBNUEID-UHFFFAOYSA-N
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Description

N-(4,6-dimethylpyrimidin-2-yl)-4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C16H14N4O4S and its molecular weight is 358.37. The purity is usually 95%.
BenchChem offers high-quality N-(4,6-dimethylpyrimidin-2-yl)-4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4,6-dimethylpyrimidin-2-yl)-4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antagonist for A2B Adenosine Receptor

One of the key applications of this compound is as a potent antagonist for the A2B adenosine receptor. A study by Esteve et al. (2006) details the synthesis and evaluation of a series of related compounds, highlighting their high affinity and selectivity for this receptor.

Synthesis of Novel Pyrrolopyrimidine Derivatives

Hassan et al. (2009) describe the synthesis of several pyrrolo[2,3-d]pyrimidin-5-yl)-N,N-dimethyl-benzenesulfonamide derivatives, including this compound. These derivatives have been screened for antimicrobial activity, demonstrating promising results against both Gram-positive and Gram-negative bacteria and fungi. (Hassan et al., 2009)

Antibacterial Activity Studies

Parajapati and Goswami (2016) conducted a study focusing on the antibacterial activities of similar compounds. They explored the heterocyclization of Schiff bases related to this compound, evaluating their effectiveness against various bacterial strains. (Parajapati & Goswami, 2016)

Investigation in Crystallography

Lu et al. (2011) investigated the crystallographic aspects of a compound closely related to the one . They observed unique tautomeric forms of sulfamethazine in their study, contributing to the understanding of such compounds in solid-state chemistry. (Lu et al., 2011)

Exploration in Organic Synthesis

A study by Khashi et al. (2014) explored the organic synthesis of novel pyrrolo[2,3-d]pyrimidine derivatives bearing an aromatic sulfonamide moiety. This research contributes to the development of new methods in organic synthesis, particularly for compounds similar to N-(4,6-dimethylpyrimidin-2-yl)-4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzenesulfonamide. (Khashi et al., 2014)

Structural and Spectroscopic Analysis

Mansour and Ghani (2013) conducted a comprehensive theoretical and experimental study on a similar compound, focusing on its structural and spectroscopic aspects. This research provides insights into the molecular structure and stability of such compounds. (Mansour & Ghani, 2013)

properties

IUPAC Name

N-(4,6-dimethylpyrimidin-2-yl)-4-(2,5-dioxopyrrol-1-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O4S/c1-10-9-11(2)18-16(17-10)19-25(23,24)13-5-3-12(4-6-13)20-14(21)7-8-15(20)22/h3-9H,1-2H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSQPMZKOBNUEID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)N3C(=O)C=CC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4,6-dimethylpyrimidin-2-yl)-4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzenesulfonamide

CAS RN

233761-16-5
Record name N-(4,6-dimethylpyrimidin-2-yl)-4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzenesulfonamide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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